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Compound of Interest

1H-Benzo[d]imidazole-4-
Compound Name:
carbonitrile

Cat. No.: B2573686

An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzo[d]imidazole-4-
carbonitrile

Abstract: 1H-Benzo[d]imidazole-4-carbonitrile is a heterocyclic aromatic compound of
significant interest to the pharmaceutical and materials science sectors. As a derivative of
benzimidazole, a privileged scaffold in medicinal chemistry, it serves as a crucial building block
for synthesizing a wide array of bioactive molecules. The presence of the nitrile group provides
a versatile chemical handle for further molecular elaboration. This guide offers a
comprehensive overview of the core physicochemical properties of 1H-Benzo[d]imidazole-4-
carbonitrile, detailing its structural characteristics, spectroscopic profile, and key experimental
methodologies for its characterization. The content is tailored for researchers, chemists, and
drug development professionals who require a deep technical understanding of this compound
for its effective application.

Molecular Identity and Structural Framework

1H-Benzo[d]imidazole-4-carbonitrile is structurally defined by a fused benzene and
imidazole ring system, with a nitrile (-C=N) substituent at position 4 of the benzimidazole core.
This arrangement results in a planar, rigid molecule with a unique electronic distribution,
making it an important pharmacophore.

e IUPAC Name: 1H-benzimidazole-4-carbonitrile[1]
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e CAS Number: 64574-21-6
e Molecular Formula: CsHsN3s[1]

e Synonyms: 1H-Benzo[d]imidazole-4-carbonitrile, 4-cyanobenzimidazole[1]
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Caption: Chemical structure of 1H-Benzo[d]imidazole-4-carbonitrile.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in both
chemical and biological systems. They influence solubility, absorption, distribution, metabolism,
and excretion (ADME) profiles, which are paramount in drug development. The key properties

of 1H-Benzo[d]imidazole-4-carbonitrile are summarized below.
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Property

Value | Description

Source

Molecular Weight

143.15 g/mol

[1]

Physical Form

Solid, typically a white to off-

white powder.

[2]

XLogP3 (Computed)

1.2

[1]

Hydrogen Bond Donors

[1]

Hydrogen Bond Acceptors

3

[1]

Melting Point

Experimental data not
specified in provided results;
requires empirical
determination. Derivatives
show melting points in the
range of 190-300°C.[2][3]

N/A

Solubility

Expected to be sparingly
soluble in water, similar to
related imidazole compounds.
[4] Soluble in organic solvents
like DMSO and ethanol.

N/A

pKa (Predicted)

The imidazole ring imparts
basicity. The predicted pKa for
the related 1H-Imidazole-4-
carbonitrile is 9.17, suggesting
the benzimidazole analogue

will also be weakly basic.[4]

N/A

Storage Conditions

Should be stored sealed in a
dry environment at room
temperature, protected from
light.[5]

N/A

Spectroscopic Profile
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Spectroscopic analysis is fundamental to confirming the identity and purity of 1H-
Benzo[d]imidazole-4-carbonitrile. Each technique provides a unique fingerprint of the
molecule's structural components.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of 1H-Benzo[d]imidazole-4-carbonitrile is characterized by several key absorption bands.

e N-H Stretch: A broad band is expected in the region of 3015-3400 cm~1, characteristic of the
N-H bond in the imidazole ring.[3][6]

o C=N Stretch (Nitrile): A strong and sharp absorption peak is anticipated around 2224-2250
cm~1, which is a definitive indicator of the nitrile group.[3][6]

e C=N Stretch: The imidazole ring's C=N bond typically shows a strong absorption band in the
1590-1623 cm~1 range.[3][7]

o Aromatic C-H Stretch: Peaks corresponding to the aromatic C-H stretching vibrations appear
above 3000 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. For analysis, deuterated solvents such as DMSO-de are commonly used.

e 1H NMR:

o Aromatic Protons (Ar-H): The three protons on the benzene ring and the single proton on
the imidazole ring are expected to appear as multiplets or distinct signals in the downfield
region of & 7.0-8.5 ppm.[3][6]

o Imidazole N-H Proton: The N-H proton of the imidazole ring is typically observed as a
broad singlet at a very downfield chemical shift, often above 6 12.0 ppm in DMSO-ds, and
is exchangeable with D20.[3][6][7]

o BC NMR:
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o Nitrile Carbon (-C=N): The carbon of the nitrile group is expected to have a characteristic

signal around 6 115 ppm.[3]

o Aromatic and Imidazole Carbons: Multiple signals corresponding to the eight carbon
atoms of the benzimidazole ring system will appear in the & 110-150 ppm range.[3] The
C=N carbon of the imidazole ring is typically found at the lower end of this range, around

149-152 ppm.[3]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated 1t-
system of the molecule. Benzimidazole derivatives are known to exhibit strong UV absorption.

e Mmax: The extensive conjugation in the benzimidazole ring system typically results in
absorption maxima (Amax) in the range of 347-355 nm.[2][8] These absorptions are

attributed to 1t — T1* electronic transitions.

Experimental Workflows and Protocols

The synthesis and characterization of 1H-Benzo[d]imidazole-4-carbonitrile follow established
chemical principles. The following workflows and protocols are designed to provide a practical

framework for researchers.
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Synthesis Workflow

Starting Materials
(3,4-Diaminobenzonitrile & Formic Acid)

Cyclocondensation Reaction

Precipitation & Filtration

Recrystallization / Column Chromatography

Pure 1H-Benzo[d]imidazole-4-carbonitrile

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1H-Benzo[d]imidazole-4-carbonitrile.

Protocol 4.1: Synthesis via Phillips Condensation

The most common route for synthesizing benzimidazoles involves the condensation of an o-
phenylenediamine with a carboxylic acid or its derivative.[2]

¢ Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1 equivalent) in
an excess of formic acid, which serves as both a reactant and a solvent.

« Condensation: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling the reaction mixture to room temperature, slowly pour it into a beaker
of cold water or ice.

Neutralization & Precipitation: Carefully neutralize the solution with a base (e.g., ammonium
hydroxide or sodium bicarbonate) until the product precipitates out of the solution.

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold
water to remove residual salts.

Purification: Dry the crude product. Further purification can be achieved by recrystallization
from a suitable solvent system (e.g., ethanol/water) to yield pure 1H-Benzo[d]imidazole-4-
carbonitrile.

Characterization Workflow

Synthesized Product

l

Purity Analysis (HPLC)

l

Structural Confirmation
(NMR, IR, MS)

l

Physical Property Measurement
(Melting Point, Solubility)

Fully Characterized Compound

Click to download full resolution via product page
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Caption: Workflow for the physicochemical characterization of the synthesized compound.

Protocol 4.2: Purity Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for
determining the purity of the compound and monitoring its stability.[5]

e System Preparation:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Detector: UV detector set to a wavelength determined from the UV spectrum (e.g., 230 nm
or the Amax).[5]

o Sample Preparation: Prepare a stock solution of 1H-Benzo[d]imidazole-4-carbonitrile in a
suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Dilute this stock solution with the mobile phase to a working concentration (e.g., 10-20

png/mL).

e Method Execution:
o Flow Rate: 1.0 mL/min.
o Injection Volume: 10 pL.

o Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes is a good
starting point for method development.

o Column Temperature: 30°C.[5]

o Data Analysis: The purity of the sample is determined by integrating the peak area of the
main compound and expressing it as a percentage of the total peak area of all detected
components.
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Chemical Stability and Reactivity

Understanding the stability of 1H-Benzo[d]imidazole-4-carbonitrile is critical for its handling,
storage, and formulation.

o General Stability: The benzimidazole core is a stable aromatic system. However, like many
organic molecules, it can be susceptible to degradation under harsh conditions such as
strong oxidative stress or high-intensity UV light.[5]

o Reactivity of the Nitrile Group: The nitrile group is a key site of reactivity. It can undergo
hydrolysis to form a carboxamide and subsequently a carboxylic acid under strong acidic or
basic conditions.[5] This transformation is a common synthetic strategy for modifying the
scaffold.

Significance in Research and Drug Development

The benzimidazole scaffold is present in numerous FDA-approved drugs, highlighting its
therapeutic importance. Its derivatives have been investigated for a wide range of biological
activities.

» Anticancer Activity: Many benzimidazole derivatives have been synthesized and evaluated
as potential anticancer agents, with some acting as inhibitors of crucial enzymes like human
topoisomerase 1.[2][8]

» Kinase Inhibition: The benzimidazole structure serves as an effective hinge-binding motif in
the design of small molecule kinase inhibitors, which are critical in oncology and
inflammation research.[9][10]

¢ Synthetic Building Block: 1H-Benzo[d]imidazole-4-carbonitrile is a valuable intermediate.
The nitrile group can be converted into other functional groups (amines, tetrazoles, etc.),
allowing for the creation of diverse chemical libraries for high-throughput screening and lead
optimization in drug discovery programs.

Conclusion

1H-Benzo[d]imidazole-4-carbonitrile is a well-defined molecule with a distinct set of
physicochemical properties. Its rigid, aromatic structure, characterized by specific
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spectroscopic signatures, makes it readily identifiable. The presence of the versatile nitrile
functional group on the privileged benzimidazole scaffold establishes this compound as a
highly valuable building block for the development of novel therapeutics and functional
materials. A thorough understanding of its properties, as outlined in this guide, is essential for
its effective utilization in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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